molecular formula C11H13ClN2O3S B10856192 N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B10856192
M. Wt: 288.75 g/mol
InChI Key: OXFXDOLAQBMOPH-UHFFFAOYSA-N
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Description

EN450 is a cysteine-reactive covalent molecular glue degrader targeting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It interacts with allosteric cysteine 111 in the E2 ubiquitin ligase UBE2D, inducing the ternary complex formation between UBE2D and nuclear factor kappa B subunit 1 (NFKB1). EN450 exerts its anti-proliferative effects through a Cullin E3 ligase and proteasome-dependent mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions

EN450 is synthesized through a multi-step process involving the reaction of specific reagents under controlled conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of EN450 involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. The production process may involve the use of automated reactors, chromatography systems, and analytical techniques to monitor the product quality .

Chemical Reactions Analysis

Types of Reactions

EN450 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of EN450 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pH, and solvent systems .

Major Products Formed

The major products formed from the reactions of EN450 include its oxidized, reduced, and substituted derivatives. These products can have different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

EN450 has a wide range of scientific research applications, including:

Mechanism of Action

EN450 exerts its effects by targeting the NF-κB pathway. It interacts with allosteric cysteine 111 in the E2 ubiquitin ligase UBE2D, inducing the formation of a ternary complex with nuclear factor kappa B subunit 1 (NFKB1). This leads to the ubiquitination and subsequent degradation of NF-κB, resulting in the inhibition of NF-κB signaling. The molecular targets and pathways involved include the Cullin E3 ligase and the proteasome .

Comparison with Similar Compounds

EN450 is unique in its ability to target NF-κB through a covalent molecular glue mechanism. Similar compounds include other NF-κB inhibitors and ubiquitin ligase modulators, such as:

EN450 stands out due to its specific interaction with cysteine 111 in UBE2D and its ability to induce the degradation of NF-κB through a unique mechanism .

Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C11H13ClN2O3S/c1-4-11(15)13-10-7-8(5-6-9(10)12)18(16,17)14(2)3/h4-7H,1H2,2-3H3,(H,13,15)

InChI Key

OXFXDOLAQBMOPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C=C

Origin of Product

United States

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